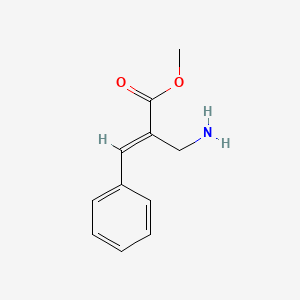

Methyl 2-(aminomethyl)-3-phenylacrylate

Description

Methyl 2-(aminomethyl)-3-phenylacrylate is an α,β-unsaturated ester featuring an aminomethyl substituent at the α-position and a phenyl group at the β-position. This compound is structurally versatile, enabling participation in conjugate addition reactions and serving as a precursor for pharmaceuticals or agrochemicals . Its hydrochloride derivative (Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride) is commercially available through multiple international suppliers, highlighting its industrial relevance . The aminomethyl group enhances nucleophilicity, making it valuable for synthesizing bioactive molecules or functional materials.

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

methyl (E)-2-(aminomethyl)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,8,12H2,1H3/b10-7+ |

InChI Key |

ALYOZXIOIDYRCY-JXMROGBWSA-N |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=CC=C1)/CN |

Canonical SMILES |

COC(=O)C(=CC1=CC=CC=C1)CN |

Origin of Product |

United States |

Preparation Methods

Condensation of Phenylacetic Acid Esters with Paraformaldehyde

- Method: Phenylacetic acid esters (e.g., methyl phenylacetate or ethyl phenylacetate) react with paraformaldehyde in the presence of alkali and a phase-transfer catalyst in a polar aprotic solvent such as dimethylformamide (DMF).

- Catalysts: Quaternary ammonium salts (e.g., tetrabutylammonium bromide or chloride) and salts of wormwood (a type of phase-transfer catalyst) are used to enhance reaction rates and yields.

- Conditions: Typical reaction temperatures range from 60°C to 100°C, with reaction times of 1–3 hours.

- Yields and Purity: Yields of 70–79% with GC purity >96% have been reported. Methyl ester content as an impurity is kept below 0.12% by optimizing conditions.

- Workup: After reaction, the mixture is cooled, diluted with water and ethyl acetate, and extracted. The organic layer is washed with saturated brine and concentrated under reduced pressure to isolate the crude ester.

Hydrolysis to 2-Phenylacrylic Acid

- The crude methyl 2-phenylacrylate is hydrolyzed in aqueous alkali (NaOH or KOH) with or without toluene as a co-solvent.

- Hydrolysis is conducted at 60–100°C for 5–8 hours.

- Acidification with mineral acids (HCl, HNO3, or H2SO4) precipitates the acid product.

- Yields of purified 2-phenylacrylic acid exceed 45% with GC purity >99.6%.

Table 1: Typical Reaction Conditions and Yields for 2-Phenylacrylate Preparation

| Step | Reactants & Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (GC %) | Notes |

|---|---|---|---|---|---|---|---|

| Condensation | Methyl phenylacetate, paraformaldehyde, tetrabutylammonium bromide, salt of wormwood | DMF | 80–100 | 1–3 | 70–79 | >96 | Phase-transfer catalysis |

| Hydrolysis | Crude ester, NaOH or KOH | Water or toluene/water | 60–100 | 5–8 | >45 | >99.6 | Acidification to isolate acid |

Introduction of the Aminomethyl Group

The aminomethyl group at the 2-position of the acrylate is typically introduced via reductive amination or by transformation of a masked amino precursor.

Reductive Amination Approach

- Starting from methyl 2-formyl-3-phenylacrylate or related aldehyde derivatives, reductive amination with ammonia or amines introduces the aminomethyl group.

- Catalysts such as sodium cyanoborohydride or hydrogenation catalysts may be used.

- Reaction conditions require careful pH and temperature control to maximize yield and minimize side reactions.

Alternative Synthetic Routes

- Some syntheses use cyano groups as masked amino functions, which are reduced to aminomethyl groups after acrylate formation.

- Knoevenagel condensation of methyl 2-cyanoacetate with aromatic aldehydes forms cyanoacrylates, which can be further transformed.

Synthesis of Methyl 2-(aminomethyl)-3-phenylacrylate Hydrochloride

- The hydrochloride salt form is often prepared to improve solubility and stability.

- The free base is reacted with hydrochloric acid under controlled conditions.

- Purification involves crystallization and drying to obtain a stable, pure salt.

Research Findings and Optimization Notes

- Phase-transfer catalysis in DMF significantly improves yield and purity of 2-phenylacrylate esters.

- Controlling the equivalents of alkali and reaction temperature during hydrolysis is critical to avoid side reactions and degradation.

- The use of paraformaldehyde as a formaldehyde source is preferred for controlled reactivity.

- Avoidance of transesterification side reactions is achieved by selecting appropriate solvents and reaction times.

- Analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are essential for monitoring purity and confirming structure.

Summary Table of Preparation Steps for this compound

| Step No. | Reaction Type | Key Reagents | Conditions | Yield (%) | Purity (%) | Remarks |

|---|---|---|---|---|---|---|

| 1 | Condensation (Knoevenagel-type) | Methyl phenylacetate, paraformaldehyde, phase-transfer catalyst | DMF, 80–100°C, 1–3 h | 70–79 | >96 (GC) | Formation of methyl 2-phenylacrylate |

| 2 | Hydrolysis | Crude ester, NaOH or KOH | Water/toluene, 60–100°C, 5–8 h | >45 | >99.6 (GC) | Conversion to 2-phenylacrylic acid |

| 3 | Aminomethyl introduction | Aldehyde intermediate, ammonia or amine, reductive agent | Controlled pH, mild temp | Variable | High (NMR confirmed) | Reductive amination or cyano reduction |

| 4 | Salt formation | Free base, HCl | Room temp, crystallization | High | High | Formation of hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-3-phenylacrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(aminomethyl)-3-phenylacrylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(aminomethyl)-3-phenylacrylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., -CN, -Br) : Increase electrophilicity of the α,β-unsaturated system, enhancing reactivity in Michael additions or cyclizations .

- Aminomethyl Group (-NH₂CH₂): Facilitates nucleophilic reactions, enabling peptide coupling or metal coordination .

- Bulkier Substituents (e.g., morpholinomethyl): Lower synthetic yields due to steric hindrance during catalysis .

Physical and Crystallographic Properties

- Crystal Packing: Methyl (E)-2-(phenoxymethyl)-3-phenylacrylate derivatives exhibit dihedral angles between aromatic rings ranging from 47.2° to 88.4°, influencing molecular rigidity and packing efficiency .

- Hydrogen Bonding: The morpholinomethyl analogue forms intermolecular hydrogen bonds, stabilizing its crystal lattice .

- Solubility: Hydrochloride salts of the aminomethyl derivative enhance water solubility, critical for pharmaceutical formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.